Technical Whitepaper: Scalable Synthesis of N-Cbz-L-Methionine Methyl Ester
Technical Whitepaper: Scalable Synthesis of N-Cbz-L-Methionine Methyl Ester
Executive Summary & Chemical Rationale
N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) is a critical intermediate in peptide synthesis and peptidomimetic drug development. Its structural utility lies in the orthogonality of the Cbz (Z) protecting group, which is stable to acidic conditions (e.g., TFA used in Boc chemistry) but removable via catalytic hydrogenolysis or strong acids like HBr/AcOH.
This guide details a linear, two-step synthesis starting from L-Methionine. Unlike routes that protect the amine first, we prioritize C-terminal esterification followed by N-terminal protection .
Why this Route?
-
Purification Efficiency: The intermediate, L-Methionine methyl ester hydrochloride, is a crystalline solid that can be easily purified by recrystallization, ensuring high optical purity before the final step.
-
Safety & Scalability: This route avoids the use of diazomethane (hazardous) and utilizes thionyl chloride in methanol, which generates anhydrous HCl in situ, driving the equilibrium toward the ester.
Critical Process Parameters (CPP)
To ensure "Senior Scientist" level reproducibility, the following thermodynamic and kinetic factors must be controlled.
Stereochemical Integrity (Racemization Control)
Methionine is susceptible to racemization via proton abstraction at the
-
Risk Factor: High pH (>10) during the Schotten-Baumann step promotes enolization.
-
Control: Maintain reaction temperature
during base addition. Use weak inorganic bases ( or ) rather than NaOH where possible.
Sulfur Oxidation Prevention
The thioether moiety in methionine is prone to oxidation to sulfoxide (Met(O)) or sulfone (Met(O)
-
Risk Factor: Exothermic reaction of thionyl chloride with methanol generates heat, increasing oxidation potential if trace oxygen is present.
-
Control: Perform esterification under an inert atmosphere (
or Ar). Control thionyl chloride addition rate to maintain .
Step-by-Step Experimental Protocol
Phase 1: Synthesis of L-Methionine Methyl Ester Hydrochloride
Reaction: Fischer Esterification via Thionyl Chloride activation.
Reagents:
-
L-Methionine (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.5 equiv)[2][3] -
Methanol (anhydrous) (10-15 volumes)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen.[4][5]
-
Solvent Charge: Add anhydrous methanol and cool to -10°C using an ice/salt bath.
-
Activation: Add
dropwise over 30 minutes. Caution: Exothermic.[2][6] Massive gas evolution (HCl/SO2). Ensure internal temp does not exceed 0°C.[2] -
Addition: Add solid L-Methionine in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.
-
Workup: Concentrate the mixture in vacuo (rotary evaporator, bath < 40°C) to remove solvent and excess HCl.
-
Crystallization: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry.
-
Checkpoint: Product should be a white solid. MP: ~150–152°C.
-
Phase 2: N-Cbz Protection (Schotten-Baumann Conditions)
Reaction: Acylation using Benzyl Chloroformate in a biphasic system.
Reagents:
-
L-Met-OMe
HCl (from Phase 1) (1.0 equiv) -
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium Bicarbonate (
) (2.5 equiv) -
Solvent System: Water / Dichloromethane (DCM) (1:1 ratio)
Protocol:
-
Dissolution: In a flask, dissolve L-Met-OMe
HCl in water. Add DCM. -
Neutralization: Cool to 0°C. Add
slowly to neutralize the HCl salt and buffer the solution. -
Acylation: Add Cbz-Cl dropwise to the vigorously stirred biphasic mixture over 20 minutes.
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT overnight. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Extraction: Extract the aqueous layer once with fresh DCM. Combine organic layers.
-
Wash: Wash organics successively with:
-
1M HCl (removes unreacted amine)
-
5%
(removes acidic byproducts) -
Brine (saturated NaCl)
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the transformation logic and critical intermediates.
Caption: Linear synthetic pathway highlighting reagent inputs (Red) and stable intermediates (Yellow).
Diagram 2: Purification Logic Tree
A self-validating decision matrix for purifying the final oil/solid.
Caption: Purification logic ensuring removal of nucleophilic amines and acidic byproducts before final isolation.
Analytical Data & Characterization
The following data table provides reference values for validation. Note that Cbz-L-Met-OMe is often isolated as a viscous oil which may slowly solidify upon standing.
| Property | Specification / Expected Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 297.37 g/mol | |
| Appearance | Colorless oil or white low-melting solid | Crystalline form depends on purity/solvent history. |
| CAS Number | 56762-93-7 | For the final ester.[1][7] |
| Precursor CAS | 26535-73-5 | For L-Met-OMe |
| TLC ( | ~0.6 (EtOAc/Hexane 1:1) | UV active (Phenyl group). |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete conversion due to water in methanol.
-
Fix: Ensure Methanol is "Super Dry" or distilled over Magnesium turnings. Moisture kills the thionyl chloride activation.
-
-
Issue: Oil instead of Solid (Step 1).
-
Cause: Excess HCl trapped in the lattice or presence of sulfoxide.
-
Fix: Repeated co-evaporation with diethyl ether or toluene to remove trace HCl.
-
-
Issue: Emulsion during Step 2 workup.
-
Cause: Surfactant-like behavior of the protected amino acid.
-
Fix: Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary.
-
References
-
Organic Syntheses. "L-Methionine methyl ester hydrochloride." Org.[5] Synth.1984 , 62, 123. [Link] (Accessed 2023-10-26).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11141035, Cbz-L-methionine methyl ester." PubChem. [Link] (Accessed 2023-10-26).[1]
- Green, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard text for Cbz protection mechanics).
- Bodanszky, M.; Bodanszky, A.The Practice of Peptide Synthesis, 2nd ed.; Springer-Verlag: Berlin, 1994.
Sources
- 1. Cbz-L-methionine methyl ester | C14H19NO4S | CID 11141035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
